molecular formula C52H52N6O8 B3064926 Ragosine CAS No. 256493-47-7

Ragosine

Cat. No. B3064926
CAS RN: 256493-47-7
M. Wt: 889 g/mol
InChI Key: BQUACMGZAUJSBF-RXCNPGAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ragosine is a synthetic compound that has been developed to improve the performance of laboratory experiments. It is a polymeric compound made up of a variety of different components. The compound is designed to mimic the properties of the natural substances found in living organisms. It was first developed in the early 2000s and has since been used in a variety of different laboratory experiments.

Scientific Research Applications

Adenosine-Mediated Bronchoconstriction and Lung Inflammation

Ragosine has been studied in the context of adenosine-induced bronchoconstriction and lung inflammation, particularly in allergic asthma models. Inhalation of adenosine causes dose-related bronchoconstriction, and ragweed sensitized mice show increased sensitivity to adenosine. This sensitivity is linked to specific adenosine receptors contributing to airway responsiveness and inflammation in allergic asthma models. The use of theophylline, an adenosine receptor antagonist, attenuates adenosine-enhanced airway inflammation but does not reverse allergen-induced airway inflammation (Fan & Mustafa, 2002).

Involvement in Airway Responsiveness and Cellular Influx

In a study on the effect of a specific A2B adenosine receptor antagonist, ragweed was used for sensitizing mice in an asthma model. The research demonstrated the role of A2B adenosine receptors in airway reactivity and inflammation in this model. The study highlighted the potential for targeting these receptors to inhibit airway reactivity and inflammation in allergic asthma (Mustafa et al., 2007).

Adenosine's Role in Allergic Asthma

Another study explored the role of adenosine in airway inflammation in a ragweed-sensitized mouse model. This research showed that adenosine challenge enhances the influx of inflammatory cells, notably neutrophils and eosinophils, into the bronchoalveolar lavage fluid. The findings suggest that adenosine plays a significant role in airway inflammation in allergic asthma models (Fan & Mustafa, 2006).

properties

IUPAC Name

4-[[(Z)-[7-[(8Z)-8-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-1,6-dihydroxy-3-methyl-7-oxo-5-propan-2-ylnaphthalen-2-yl]-3,8-dihydroxy-6-methyl-2-oxo-4-propan-2-ylnaphthalen-1-ylidene]methyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H52N6O8/c1-25(2)37-33-21-27(5)39(47(61)41(33)35(45(59)49(37)63)23-53-43-29(7)55(9)57(51(43)65)31-17-13-11-14-18-31)40-28(6)22-34-38(26(3)4)50(64)46(60)36(42(34)48(40)62)24-54-44-30(8)56(10)58(52(44)66)32-19-15-12-16-20-32/h11-26,53-54,61-64H,1-10H3/b35-23-,36-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUACMGZAUJSBF-RXCNPGAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CNC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C(=O)C(=C2C(C)C)O)C(=C1C5=C(C6=C(C=C5C)C(=C(C(=O)C6=CNC7=C(N(N(C7=O)C8=CC=CC=C8)C)C)O)C(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1C3=C(C\4=C(C(=C(C(=O)/C4=C\NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)C(C)C)C=C3C)O)O)/C(=C/NC7=C(N(N(C7=O)C8=CC=CC=C8)C)C)/C(=O)C(=C2C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H52N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421123
Record name Ragosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

889.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

256493-47-7
Record name Ragosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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